[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl group, a dioxaborolane ring, and a carbamic acid ester group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the dioxaborolane ring, which can be synthesized from pinacol and boron trichloride. The chloro-substituted benzyl group is then introduced through a substitution reaction involving a suitable chloroaromatic compound. Finally, the carbamic acid tert-butyl ester group is added through a reaction with tert-butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The dioxaborolane ring allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted benzyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, derivatives of this compound are explored for their potential therapeutic properties. The unique structure allows for interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The dioxaborolane ring can participate in boron-mediated reactions, while the chloro and carbamic acid ester groups can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but lacks the dioxaborolane and carbamic acid ester groups.
4-Methoxyphenethylamine: This compound shares the benzyl structure but differs in its functional groups and reactivity.
Uniqueness
The uniqueness of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H27BClNO4 |
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Molecular Weight |
367.7 g/mol |
IUPAC Name |
tert-butyl N-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H27BClNO4/c1-16(2,3)23-15(22)21-11-12-10-13(8-9-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) |
InChI Key |
UTFMTYRJXHUAOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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